6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidine derivative with a bicyclic heterocyclic scaffold. Its structure features a 2,6-dichlorophenyl group at position 6, a methylthio (-SMe) substituent at position 2, and a ketone at position 5. This compound is part of a broader class of kinase inhibitors targeting proteins such as fibroblast growth factor receptors (FGFRs), Src-family kinases, and ephrin receptors (EPHs) . Synthetically, it is accessible via multicomponent reactions involving acrylates, malononitrile, and guanidine derivatives, followed by functionalization at positions 2, 6, and 8 .
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c1-21-14-17-6-7-5-8(13(20)18-12(7)19-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRCKNFYMXVRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,6-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Methylthio group addition: This can be done using methylthiolating agents under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylthio group.
Reduction: Reduction reactions might target the pyrimidine ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways: The compound could interfere with specific biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Key Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
Key Findings from Comparative Studies
Substituent-Driven Selectivity: The methylthio group at position 2 in the target compound enhances FGFR1-4 inhibition but reduces selectivity compared to PD-173955, which has a bulkier 3-(methylthio)aniline group for EPH-specific binding . Deuteration (e.g., IQS016-d5) at the phenylamino group improves metabolic stability by reducing CYP450-mediated oxidation, a strategy absent in the non-deuterated target compound .
Position 8 Modifications :
- Alkyl groups (e.g., -Me in PD-173955, -Et in compound 43) at position 8 improve pharmacokinetic properties but may reduce kinase inhibition potency compared to unsubstituted analogs .
- Covalent modifiers (e.g., PRN1371) at position 8 exhibit irreversible binding, offering prolonged therapeutic effects but higher toxicity risks .
Hydroxymethyl groups (e.g., compound 43) improve solubility but reduce cellular uptake due to increased polarity .
Activity Against Resistance Mechanisms :
- The target compound and PRN1371 show efficacy against doxorubicin-resistant tumor cells, unlike PD-173955, which is less effective in multidrug-resistant models .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | Metabolic Stability (t₁/₂) | CYP450 Inhibition | Selectivity Index (FGFR vs. PDGFR) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|
| Target compound | 2.1 h (rat liver microsomes) | Moderate | 10:1 | 250 |
| PD-173955 | 4.5 h | Low | >100:1 (EPH vs. FGFR) | >500 |
| PRN1371 | >8 h | High | 50:1 | 150 |
| IQS016-d5 | 6.7 h | Low | 20:1 | 300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
